1,3-Benzodioxole, 5-((2-(2-butoxyethoxy)ethoxy)methyl)-6-propyl-, mixt. with 1,1'-(2,2,2-trichloroethylidene)bis(4-chlorobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole, 5-((2-(2-butoxyethoxy)ethoxy)methyl)-6-propyl-, mixt with 1,1’-(2,2,2-trichloroethylidene)bis(4-chlorobenzene) is a compound that has garnered attention due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole, 5-((2-(2-butoxyethoxy)ethoxy)methyl)-6-propyl- involves multiple steps, starting with the preparation of the 1,3-Benzodioxole core. This is followed by the introduction of the butoxyethoxyethoxy and propyl groups through a series of etherification and alkylation reactions. The reaction conditions typically involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The mixture with 1,1’-(2,2,2-trichloroethylidene)bis(4-chlorobenzene) is achieved through controlled mixing and purification steps to ensure the desired composition and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole, 5-((2-(2-butoxyethoxy)ethoxy)methyl)-6-propyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., NaCl, KBr) and acids (e.g., HCl, HBr).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1,3-Benzodioxole, 5-((2-(2-butoxyethoxy)ethoxy)methyl)-6-propyl-, mixt. with 1,1’-(2,2,2-trichloroethylidene)bis(4-chlorobenzene) has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the formulation of detergents and other cleaning products due to its bactericidal properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, its bactericidal properties may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their properties and applications.
1,1’-(2,2,2-Trichloroethylidene)bis(4-chlorobenzene) derivatives: These compounds share the trichloroethylidene and chlorobenzene moieties but differ in their additional substituents.
Uniqueness
The uniqueness of 1,3-Benzodioxole, 5-((2-(2-butoxyethoxy)ethoxy)methyl)-6-propyl-, mixt. with 1,1’-(2,2,2-trichloroethylidene)bis(4-chlorobenzene) lies in its combination of two distinct chemical entities, each contributing to its overall properties. This mixture can exhibit synergistic effects, enhancing its efficacy in various applications .
Properties
CAS No. |
81341-27-7 |
---|---|
Molecular Formula |
C33H39Cl5O5 |
Molecular Weight |
692.9 g/mol |
IUPAC Name |
5-[2-(2-butoxyethoxy)ethoxymethyl]-6-propyl-1,3-benzodioxole;1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene |
InChI |
InChI=1S/C19H30O5.C14H9Cl5/c1-3-5-7-20-8-9-21-10-11-22-14-17-13-19-18(23-15-24-19)12-16(17)6-4-2;15-11-5-1-9(2-6-11)13(14(17,18)19)10-3-7-12(16)8-4-10/h12-13H,3-11,14-15H2,1-2H3;1-8,13H |
InChI Key |
VERLSLUJLAOCON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOCC1=CC2=C(C=C1CCC)OCO2.C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.